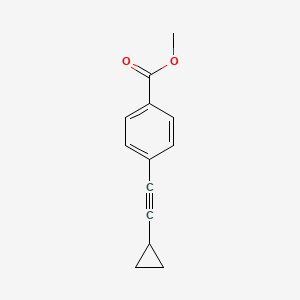![molecular formula C7H13ClN2O2 B13916785 Methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B13916785.png)
Methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate;hydrochloride is a chemical compound that belongs to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique bicyclic structure, which imparts distinct chemical properties and reactivity. It is often used in various scientific research applications due to its potential as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate;hydrochloride typically involves the reaction of bicyclo[1.1.1]pentane derivatives with hydrazine. One common method includes the following steps:
Starting Material: Bicyclo[1.1.1]pentane-1-carboxylate.
Reaction with Hydrazine: The starting material is reacted with hydrazine under controlled conditions to form the hydrazine derivative.
Methylation: The hydrazine derivative is then methylated using methyl iodide or a similar methylating agent.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate;hydrochloride involves its interaction with molecular targets and pathways within biological systems. The hydrazine group is known to form covalent bonds with various biomolecules, potentially leading to alterations in their function. This interaction can affect cellular processes and pathways, making the compound of interest for therapeutic research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate: A similar compound with a hydroxyl group instead of a hydrazine group.
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate: Another related compound with a hydroxymethyl group.
Uniqueness
Methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate;hydrochloride is unique due to its hydrazine functional group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C7H13ClN2O2 |
|---|---|
Poids moléculaire |
192.64 g/mol |
Nom IUPAC |
methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-11-5(10)6-2-7(3-6,4-6)9-8;/h9H,2-4,8H2,1H3;1H |
Clé InChI |
VBLNNNMNXHXKRT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CC(C1)(C2)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


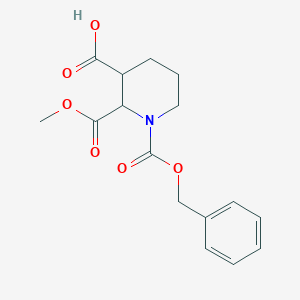
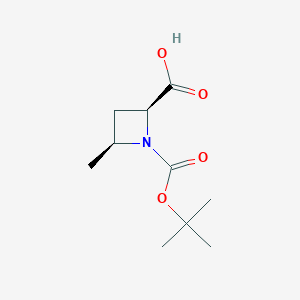
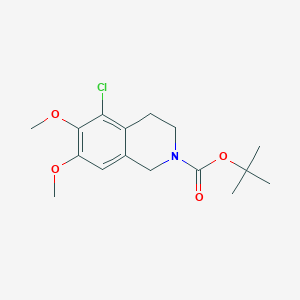
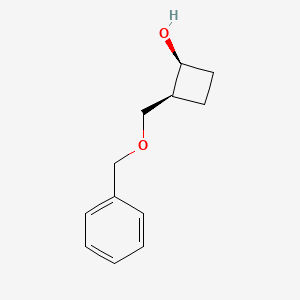
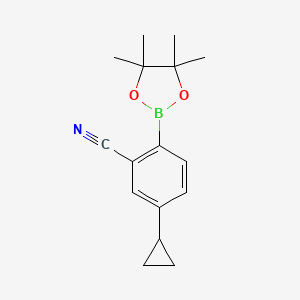
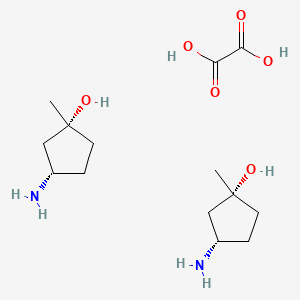
![[5-(azepan-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B13916759.png)
![5,12-Dihydro-5-(2-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13916764.png)
![Carbamic acid, [2-[[(5-bromo-2-chloro-4-thiazolyl)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13916767.png)
![2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-5-amine;dihydrochloride](/img/structure/B13916769.png)

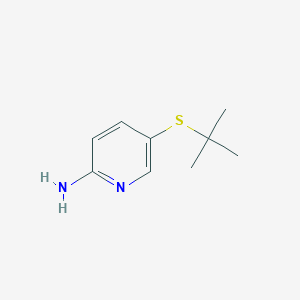
![2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid](/img/structure/B13916776.png)
